molecular formula C11H20N2 B398276 3-(Aminomethyl)adamantan-1-amine CAS No. 251323-81-6

3-(Aminomethyl)adamantan-1-amine

Cat. No.: B398276
CAS No.: 251323-81-6
M. Wt: 180.29g/mol
InChI Key: YKVYOMBTOSDEKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)adamantan-1-amine typically involves the functionalization of adamantane. One common method is the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further reactions to introduce the aminomethyl group . Another method involves the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide and 18-crown-6 as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)adamantan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted adamantane derivatives .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)adamantan-1-amine involves its interaction with specific molecular targets and pathways. The rigid cage structure of adamantane derivatives allows them to interact with enzymes and receptors, potentially disrupting their normal function. This interaction can lead to various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Aminomethyl)adamantan-1-amine include:

  • 1-Adamantanemethylamine
  • 2-Adamantanemethylamine
  • 1-Adamantylamine
  • Amantadine

Uniqueness

What sets this compound apart from these similar compounds is its specific aminomethyl substitution, which can confer unique chemical and biological properties. This substitution can affect the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

3-(aminomethyl)adamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9H,1-7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVYOMBTOSDEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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